Ethyl 3-bromo-5-cyano-2-nitrobenzoate
Description
Ethyl 3-bromo-5-cyano-2-nitrobenzoate (molecular formula C₁₀H₇BrN₂O₄) is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 5-position, and a nitro group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which enable diverse reactivity in cross-coupling reactions, nucleophilic substitutions, or as a precursor for heterocyclic frameworks.
A structurally related compound, Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8), is documented in . This isomer differs in the position of the nitro group (4-position instead of 2-position), which significantly alters its electronic and steric properties. The molecular formula (C₁₀H₇BrN₂O₄) and substituents are otherwise identical .
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-3-6(5-12)4-8(11)9(7)13(15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVFRLVTIDVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The available evidence lacks direct comparative data for Ethyl 3-bromo-5-cyano-2-nitrobenzoate. However, general comparisons can be inferred from structural analogs and substituent effects:
Positional Isomerism: Nitro Group Placement
- Steric hindrance near the ester group may affect hydrolysis rates.
- Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8): The nitro group at the 4-position alters resonance effects, possibly enhancing electron withdrawal from the aromatic ring compared to the 2-nitro isomer. This could impact stability and reactivity in reduction or coupling reactions .
Functional Group Comparisons
- Nitro vs. Cyano Groups: Both substituents are strong electron-withdrawing groups (EWGs), but nitro groups exert stronger resonance effects, while cyano groups are more inductive. This difference may influence regioselectivity in subsequent reactions.
- Bromine Substituent : Bromine at the 3-position provides a site for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement, common in pharmaceutical intermediates.
Physical Properties
No experimental data for this compound are available. For reference, Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8) is listed with typical specifications but lacks detailed metrics (e.g., melting point, solubility) . Comparisons to simpler esters (e.g., ethyl acetate) in are irrelevant due to stark structural differences.
Limitations and Knowledge Gaps
- Missing Data: No peer-reviewed studies or comparative analyses specifically addressing this compound were found in the provided evidence.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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